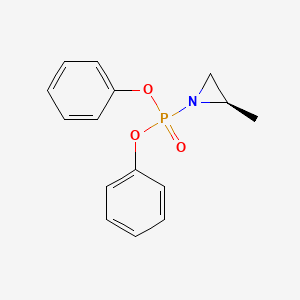

(2R)-1-Diphenoxyphosphoryl-2-methylaziridine

Description

Historical Context of Phosphoryl Aziridine Compounds

The development of phosphoryl aziridine compounds is rooted in the broader history of aziridine chemistry. Aziridine itself was discovered in 1888 by the chemist Siegmund Gabriel, establishing the foundation for subsequent research into functionalized aziridine derivatives. The incorporation of phosphoryl groups into aziridines represents a more recent advancement in this field, emerging from the broader development of organophosphorus chemistry in the mid-20th century.

The synthesis and investigation of phosphoryl aziridines gained momentum in the early 2000s, with significant contributions from researchers exploring new methodologies for aziridine functionalization. A notable breakthrough came in 2006 when researchers developed a cobalt-catalyzed aziridination system using diphenylphosphoryl azide (DPPA) as a nitrene source, marking an important milestone in the direct synthesis of nitrogen-phosphorus-substituted aziridines from alkenes.

The specific development of (2R)-1-Diphenoxyphosphoryl-2-methylaziridine evolved from these earlier synthetic approaches, with researchers recognizing the value of incorporating chirality into the aziridine structure for potential applications in asymmetric synthesis and medicinal chemistry. This compound represents the convergence of multiple chemical disciplines, including heterocyclic chemistry, organophosphorus chemistry, and stereochemistry.

Significance in Organophosphorus Chemistry

(2R)-1-Diphenoxyphosphoryl-2-methylaziridine occupies an important position in organophosphorus chemistry due to its unique structural and reactivity characteristics. The compound features a phosphoryl group directly attached to the aziridine nitrogen, creating a distinctive nitrogen-phosphorus bond that influences both the electronic properties of the aziridine ring and the reactivity of the phosphoryl moiety.

The significance of this compound in organophosphorus chemistry stems from several key factors:

Structural Uniqueness : The combination of a strained three-membered heterocycle with a phosphoryl group creates a molecule with distinctive electronic properties and reactivity patterns not found in simpler phosphorus compounds.

Stereochemical Control : The R-configuration at the 2-position introduces chirality, making this compound valuable for asymmetric synthesis applications and studies of stereoselective reactions.

Reactive Intermediates : The phosphoryl group can participate in various transformations, serving as a leaving group or activating agent in nucleophilic ring-opening reactions of the aziridine.

Synthetic Versatility : (2R)-1-Diphenoxyphosphoryl-2-methylaziridine serves as a building block for more complex molecules, enabling the synthesis of nitrogen and phosphorus-containing compounds with defined stereochemistry.

| Feature | Chemical Significance |

|---|---|

| N-P Bond | Enhanced electrophilicity of aziridine nitrogen |

| Phosphoryl Group | Serves as activating group for ring-opening reactions |

| Phenoxy Groups | Tunable leaving group ability in substitution reactions |

| Chiral Center | Enables transfer of stereochemical information |

Academic Research Trajectory

The academic research trajectory of (2R)-1-Diphenoxyphosphoryl-2-methylaziridine and related phosphoryl aziridines has evolved significantly over time, reflecting broader trends in synthetic methodology development and the increasing importance of chiral compounds in various applications.

Early research focused primarily on developing synthetic routes to access phosphoryl aziridines. A significant advancement came through the discovery of metal-catalyzed aziridination methods using phosphoryl azides as nitrene sources. In 2006, researchers demonstrated that cobalt(II) tetraphenylporphyrin could catalyze the reaction between alkenes and diphenylphosphoryl azide to yield phosphoryl aziridines. This methodology provided a direct approach to synthesizing these compounds from readily available starting materials.

Subsequent research efforts shifted toward developing asymmetric versions of these transformations. In 2014, researchers reported the synthesis of chiral nitrogen-phosphoryl aziridines through enantioselective aziridination of alkenes with phosphoryl azide via cobalt(II)-based metalloradical catalysis. This approach utilized a D2-symmetric chiral porphyrin ligand to achieve moderate to high enantioselectivities (up to 85% enantiomeric excess).

Recent academic investigations have expanded to explore the biological properties of optically pure aziridine phosphines and their corresponding phosphine oxides. A 2024 study revealed that certain phosphine oxide derivatives of aziridines exhibited noteworthy cell viability inhibition against human cervical epithelioid carcinoma and endometrial adenocarcinoma cells. This research demonstrated that the presence of the phosphoryl group significantly enhanced the biological activity compared to non-phosphorylated analogs.

The synthesis of (2R)-1-Diphenoxyphosphoryl-2-methylaziridine has been refined through various methodologies, including the use of different phosphorylating agents and catalytic systems. The development of these methods has contributed to the broader field of chiral aziridine chemistry and expanded the toolkit for constructing complex molecules containing nitrogen and phosphorus functional groups.

Current Scientific Interest

The current scientific interest in (2R)-1-Diphenoxyphosphoryl-2-methylaziridine spans multiple research areas, reflecting its versatility as both a synthetic intermediate and a compound with potential biological applications.

One area of significant interest is the application of this compound in asymmetric synthesis. The defined stereochemistry at the 2-position, combined with the reactivity of both the aziridine ring and phosphoryl group, makes it valuable for constructing more complex chiral molecules. Researchers have investigated its utility in stereoselective transformations, including ring-opening reactions that can transfer chirality to newly formed stereogenic centers.

Another active research direction involves the parallel kinetic resolution of aziridines via chiral phosphoric acid catalysis. A 2023 study reported a chiral phosphoric acid-catalyzed apparent hydrolytic ring-opening reaction of racemic aziridines in a regiodivergent parallel kinetic resolution manner. This approach provides access to enantioenriched amino alcohols, which are valuable building blocks in organic synthesis.

The biological activity of phosphorylated aziridines has emerged as a particularly promising area of investigation. Recent research published in 2024 demonstrated that certain aziridine phosphine oxides exhibited significant anticancer activity. These compounds were found to cause cell cycle arrest in the S phase and induce reactive oxygen species, suggesting potential mechanisms for their antiproliferative effects. The study concluded that "chiral phosphine oxides may be potential candidates for the development of anticancer drugs".

Commercial availability of (2R)-1-Diphenoxyphosphoryl-2-methylaziridine has also increased in recent years, with multiple chemical suppliers now offering this compound for research purposes. This accessibility has further facilitated its incorporation into diverse research programs across synthetic organic chemistry and medicinal chemistry.

| Research Area | Key Focus |

|---|---|

| Asymmetric Synthesis | Use as chiral building block in stereoselective transformations |

| Catalysis | Development of new catalytic methods using phosphoryl aziridines |

| Medicinal Chemistry | Investigation of biological activities, particularly anticancer properties |

| Material Science | Exploration of applications in functional materials |

Current interest in (2R)-1-Diphenoxyphosphoryl-2-methylaziridine also extends to the development of new reaction methodologies. Researchers continue to explore novel catalytic systems for the synthesis of phosphoryl aziridines with enhanced efficiency and stereoselectivity. The development of diphenylphosphoryl azide (DPPA) as a versatile synthetic reagent has been described as "a fifty-year odyssey," highlighting the ongoing evolution and expansion of chemistry involving phosphoryl groups attached to nitrogen.

Properties

IUPAC Name |

(2R)-1-diphenoxyphosphoryl-2-methylaziridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16NO3P/c1-13-12-16(13)20(17,18-14-8-4-2-5-9-14)19-15-10-6-3-7-11-15/h2-11,13H,12H2,1H3/t13-,16?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYLQICSBGVRCOK-JBZHPUCOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN1P(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN1P(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16NO3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-1-Diphenoxyphosphoryl-2-methylaziridine typically involves the reaction of diphenylphosphoryl chloride with ®-2-methylaziridine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to prevent the decomposition of the aziridine ring.

Industrial Production Methods: Industrial production of (2R)-1-Diphenoxyphosphoryl-2-methylaziridine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: (2R)-1-Diphenoxyphosphoryl-2-methylaziridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of phosphine derivatives.

Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphoryl oxides, while substitution reactions can produce a variety of substituted aziridine derivatives.

Scientific Research Applications

(2R)-1-Diphenoxyphosphoryl-2-methylaziridine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-1-Diphenoxyphosphoryl-2-methylaziridine involves its interaction with various molecular targets. The phosphoryl group can form strong bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The aziridine ring can also interact with DNA, leading to potential anticancer effects.

Comparison with Similar Compounds

(2S)-1-Diphenoxyphosphoryl-2-methylaziridine: The enantiomer of the compound with similar chemical properties but different biological activity.

Diphenylphosphoryl aziridine: Lacks the methyl group, leading to different reactivity and applications.

Phosphoryl-substituted aziridines: A broader class of compounds with varying substituents on the aziridine ring.

Uniqueness: (2R)-1-Diphenoxyphosphoryl-2-methylaziridine is unique due to its specific chiral configuration and the presence of both phosphoryl and aziridine functional groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Biological Activity

(2R)-1-Diphenoxyphosphoryl-2-methylaziridine is a novel compound characterized by its unique aziridine structure combined with a diphenoxyphosphoryl group. This structural configuration suggests significant potential for biological activity, particularly in medicinal chemistry and materials science. The compound's reactivity and stability make it a candidate for various applications, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound features a three-membered nitrogen-containing ring (aziridine) and a phosphorus atom bonded to two phenoxy groups. This combination may enhance its reactivity compared to simpler aziridines or phosphorus compounds, making it an interesting subject for further research.

| Property | Value |

|---|---|

| Molecular Formula | C13H15N1O4P |

| Molecular Weight | 285.24 g/mol |

| Structure Type | Aziridine with diphenoxyphosphoryl group |

Antimicrobial Activity

Preliminary studies suggest that (2R)-1-Diphenoxyphosphoryl-2-methylaziridine exhibits antimicrobial properties . The presence of the aziridine ring may contribute to its ability to disrupt microbial cell walls or interfere with cellular processes, although specific mechanisms remain to be elucidated.

Anticancer Potential

Research indicates potential anticancer activity associated with this compound. Similar aziridine derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. The diphenoxyphosphoryl group may enhance this activity through mechanisms such as enzyme inhibition or modulation of signaling pathways involved in cell proliferation.

The mechanisms underlying the biological activity of (2R)-1-Diphenoxyphosphoryl-2-methylaziridine may involve:

- Reactivity with Biological Targets: The phosphorus atom's reactivity could allow for interactions with enzymes or receptors.

- Cell Cycle Interference: Similar aziridine compounds have been shown to interfere with DNA synthesis and repair mechanisms.

- Induction of Apoptosis: Potential activation of apoptotic pathways in cancer cells has been observed in related studies.

Computational Predictions

Computational methods such as PASS (Prediction of Activity Spectra for Substances) can be employed to predict the biological activities based on the compound's structural features. These predictions can guide experimental designs and identify specific targets for further investigation.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (2R)-1-Diphenoxyphosphoryl-2-methylaziridine, and how is enantiomeric purity validated?

- Methodological Answer : Synthesis typically involves nucleophilic substitution of aziridine precursors with diphenoxyphosphoryl groups under anhydrous conditions. Enantiomeric purity is validated using chiral HPLC coupled with polarimetric detection or circular dichroism (CD) spectroscopy. Quantitative P NMR can confirm phosphorylation efficiency, while H/C NMR resolves stereochemical assignments .

Q. Which spectroscopic techniques are critical for characterizing this compound’s stability under varying conditions?

- Methodological Answer : Stability studies employ temperature-controlled P NMR to monitor phosphorus-center degradation. Dynamic vapor sorption (DVS) assesses hygroscopicity, and accelerated aging tests (e.g., 40°C/75% RH) coupled with LC-MS track decomposition byproducts. FT-IR spectroscopy identifies hydrolytic cleavage of the phosphoryl group .

Q. How does the aziridine ring strain influence reactivity in nucleophilic addition reactions?

- Methodological Answer : Ring-opening reactions are monitored via kinetic studies using stopped-flow UV-Vis spectroscopy. Computational modeling (DFT) predicts regioselectivity, while X-ray crystallography of intermediates validates stereochemical outcomes. Comparative studies with non-strained analogs (e.g., pyrrolidine derivatives) quantify strain effects .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported catalytic efficiencies of this compound in asymmetric synthesis?

- Methodological Answer : Contradictions often arise from solvent polarity or trace metal impurities. Systematic DOE (Design of Experiments) optimizes reaction parameters (e.g., solvent, temperature, catalyst loading). Cross-validation via interlaboratory studies using standardized reagents (≥99.9% purity) isolates confounding variables. Meta-analyses of kinetic data (e.g., Eyring plots) reconcile discrepancies in activation entropy/enthalpy .

Q. How can the stereochemical integrity of (2R)-configured products be preserved during scale-up?

- Methodological Answer : In situ monitoring via ReactIR tracks epimerization during prolonged reactions. Chiral ligands (e.g., BINAP) mitigate racemization in transition-metal-catalyzed processes. Cryogenic conditions (-78°C) suppress thermal rearrangements, while continuous-flow reactors minimize residence time deviations .

Q. What mechanistic insights explain conflicting reports on its phosphotransferase inhibition potency?

- Methodological Answer : Contradictions may stem from enzyme isoform specificity or assay interference (e.g., ATPase contamination). Surface plasmon resonance (SPR) quantifies binding kinetics, while cryo-EM resolves inhibitor-enzyme interactions. Orthogonal assays (e.g., malachite green for phosphate release) validate inhibition mechanisms .

Data Contradiction Analysis

Q. How should researchers address variability in aziridine ring-opening regioselectivity across studies?

- Methodological Answer : Divergent regioselectivity often results from solvent-dependent transition states. Solvent parameterization (e.g., Kamlet-Taft) correlates with product ratios. Multivariate analysis (PCA) of literature data identifies outlier conditions. Single-crystal XRD of transition-state analogs (e.g., oxazaborolidines) provides mechanistic clarity .

Q. Why do computational models disagree with experimental observations in predicting phosphoryl group stability?

- Methodological Answer : Discrepancies arise from incomplete basis sets (e.g., neglecting dispersion forces in DFT). Hybrid QM/MM simulations incorporating explicit solvent molecules improve accuracy. Experimental validation via isotopic labeling (O) tracks hydrolytic pathways, refining computational parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.